molecular formula C7H6FNOS B1405699 4-Fluoro-1-methyl-2-(sulfinylamino)benzene CAS No. 1785761-01-4

4-Fluoro-1-methyl-2-(sulfinylamino)benzene

Cat. No.: B1405699
CAS No.: 1785761-01-4
M. Wt: 171.19 g/mol
InChI Key: ZDSXDVYQZYPHOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-1-methyl-2-(sulfinylamino)benzene is a chemical compound with the molecular formula C7H6FNOS and a molecular weight of 171.19 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a fluorine atom, a methyl group, and a sulfinylamino group attached to it . The exact structure can be found in various chemical databases .

Scientific Research Applications

Chemical Reactions and Synthesis

  • The compound 4-Fluoro-1-methyl-2-(sulfinylamino)benzene is involved in various chemical reactions. For instance, reactions of similar fluoro(sulfonyloxy)iodo]benzenes with acyclic olefins yield corresponding 1,2-disulfonates and isomeric α-fluoro-β-sulfonyloxy products (N. S. Pirkuliev et al., 2001).
  • In the field of organic syntheses, stereoselective synthesis of disubstituted fluoro-alkenes, including compounds structurally related to this compound, has been reported (J. Mccarthy et al., 2003).

Fluorophore Development

  • Benzene derivatives, including those similar to this compound, have been explored for developing green fluorophores, useful in imaging applications and displays due to their enhanced spectroscopic signal (Teruo Beppu et al., 2015).

Solubility and Material Properties

  • The solubility of compounds like 1-fluoro-4-(methylsulfonyl)benzene in various organic solvents has been experimentally studied, providing insights into their material properties and potential applications (C. Qian et al., 2014).

Crystal Structure Analysis

  • Investigations into the crystal structure of related fluoro-benzene compounds offer insights into their molecular arrangements, which is crucial for understanding their physical and chemical properties (H. Choi et al., 2009).

Metabolic Studies

  • The metabolic stability and biotransformation pathways of similar fluorine-containing compounds have been studied, which is essential for understanding their behavior in biological systems (Paulina Kubowicz-Kwaoeny et al., 2019).

Genotoxic Impurity Analysis

  • Synthesis and quantitation of genotoxic impurities related to fluorine-containing benzene compounds are important for pharmaceutical safety (Krishna Katta et al., 2017).

Properties

IUPAC Name

4-fluoro-1-methyl-2-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNOS/c1-5-2-3-6(8)4-7(5)9-11-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSXDVYQZYPHOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)N=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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